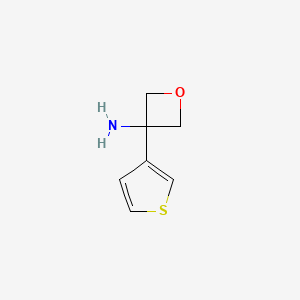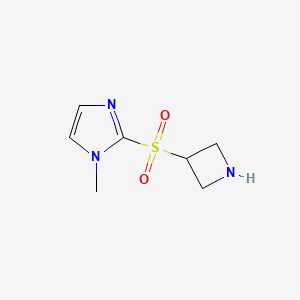
2-Cyano-3-formylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-formylbenzoic acid is an organic compound with the molecular formula C9H5NO3 It is a derivative of benzoic acid, featuring both a cyano group (-CN) and a formyl group (-CHO) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-formylbenzoic acid can be achieved through several methods. One common approach involves the bromination of isopropyl 2-bromo-5-cyanobenzoate followed by formylation . This method utilizes the Br-Li exchange reaction, which is a well-established technique in organic synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of continuous flow chemistry can be applied to scale up the synthesis. Continuous flow microreactor technology offers advantages such as enhanced reaction efficiency, improved safety, and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyano-3-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions can oxidize the formyl group to a carboxylic acid.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the cyano group to an amine.
Substitution: Nucleophilic reagents such as amines or alcohols can react with the cyano group under basic conditions.
Major Products Formed:
- Oxidation of the formyl group yields 2-cyano-3-carboxybenzoic acid.
- Reduction of the cyano group yields 2-amino-3-formylbenzoic acid.
- Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyano-3-formylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-Cyano-3-formylbenzoic acid is primarily related to its functional groups. The cyano group can participate in nucleophilic addition reactions, while the formyl group can undergo oxidation and reduction reactions. These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
3-Formylbenzoic acid: Lacks the cyano group, making it less versatile in certain reactions.
5-Cyano-2-formylbenzoic acid: Similar structure but with different positioning of the cyano and formyl groups, leading to different reactivity.
Uniqueness: 2-Cyano-3-formylbenzoic acid is unique due to the presence of both cyano and formyl groups on the benzene ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic chemistry and related fields.
Propriétés
IUPAC Name |
2-cyano-3-formylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO3/c10-4-8-6(5-11)2-1-3-7(8)9(12)13/h1-3,5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOJXHDARUKUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C#N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13239747.png)


amine](/img/structure/B13239773.png)





![2-[(2,5-Dichloropyridin-4-yl)amino]ethan-1-ol](/img/structure/B13239806.png)

![1-[(2S)-pyrrolidin-2-yl]propan-1-one](/img/structure/B13239817.png)
![2-[4-(4-Aminophenoxy)phenyl]acetonitrile](/img/structure/B13239824.png)

